Piribedil vs. Pramipexole and Ropinirole in Early Parkinson's Disease: Monotherapy Efficacy Ranking
In a 2023 systematic review and network meta-analysis of six non-ergot dopamine agonists in early Parkinson's disease, piribedil, when used as monotherapy, ranked first for improvement in UPDRS-II (activities of daily living) and UPDRS-III (motor function) scores, with SUCRA probabilities of 0.922 and 0.960, respectively. This ranking placed piribedil ahead of pramipexole immediate-release (SUCRA: 0.603 for UPDRS-II, 0.532 for UPDRS-III), pramipexole extended-release (0.526, 0.536), ropinirole immediate-release (0.561, 0.659), and ropinirole prolonged-release (0.398, 0.542) [1]. In terms of overall composite scores from a rapid health technology assessment, piribedil achieved 74.90 points, comparable to pramipexole ER (74.99) and significantly ahead of pramipexole IR (72.40), rotigotine (70.78), and ropinirole formulations (69.06 and 68.41) [2]. No statistically significant differences were found between piribedil and the other NEDAs for UPDRS-II and UPDRS-III, but piribedil exhibited higher improvement on UPDRS-II+III compared to pramipexole IR and rotigotine [1].
| Evidence Dimension | Efficacy in early PD as monotherapy (UPDRS-II improvement) |
|---|---|
| Target Compound Data | Piribedil SUCRA = 0.922 (rank 1 of 6) |
| Comparator Or Baseline | Pramipexole IR SUCRA = 0.603; Pramipexole ER SUCRA = 0.526; Ropinirole IR SUCRA = 0.561; Ropinirole PR SUCRA = 0.398 |
| Quantified Difference | Piribedil SUCRA superior to all comparators; absolute SUCRA difference vs pramipexole IR = +0.319, vs ropinirole PR = +0.524 |
| Conditions | Network meta-analysis of 20 RCTs (5,355 patients) with early Parkinson's disease; monotherapy subgroup analysis |
Why This Matters
For procurement decisions, this evidence positions piribedil as a first-line monotherapy candidate with superior ranking over commonly prescribed alternatives.
- [1] Chen XT, Zhang Q, Wen SQ, Chen FF, Zhou CQ. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Front Neurol. 2023;14:1183823. View Source
- [2] Lv J, Fu H, Zhou Y, Li W, Zhang J, Zhou Z, Lai S. Rapid health technology assessment of six non-ergot dopamine-receptor agonists for the treatment of early Parkinson's disease. Front Pharmacol. 2025;16:1648833. View Source
